6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound . It is a unique chemical provided to early discovery researchers . The empirical formula is C9H8N2O2 and the molecular weight is 176.17 .
Molecular Structure Analysis
The molecular structure of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid can be represented by the SMILES stringO=C(O)C(N=C1C=C2)=CN1C=C2C
. The InChI key is RFSQTKHVHYSKLX-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of 6-Methylimidazo[1,2-a]pyridine derivatives often involves palladium- or copper-catalyzed methodologies, demonstrating the compound's role in facilitating the development of novel chemical synthesis approaches. For instance, convenient and efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives utilize palladium- or copper-catalyzed aminations, showcasing the compound's versatility in organic chemistry (Enguehard et al., 2003).
- Chemical Modifications : Research has also focused on modifying the 6-Methylimidazo[1,2-a]pyridine framework to explore its chemical properties and potential applications. For example, the development of phosphabarrelene-modified Rh-catalysts for the selective synthesis of hydroxy-functionalized bicyclic imidazoles via tandem reactions highlights the compound's utility in complex chemical transformations (Bäuerlein et al., 2009).
Biological Activities
- Anti-inflammatory Activity : Studies on derivatives of 6-Methylimidazo[1,2-a]pyridine have indicated potential anti-inflammatory and analgesic activities. Research on heterocyclic compounds, including 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, underscores the compound's significance in developing new therapeutic agents with anti-inflammatory properties (Abignente et al., 1982; Di Chiacchio et al., 1998).
Carcinogenicity Studies
- Carcinogen Formation in Cooked Foods : Although outside the specific focus on 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, it is noteworthy that related compounds, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been studied for their carcinogenic potential when formed in cooked meats. These studies highlight the broader context of imidazo[1,2-a]pyridine derivatives in health and safety research (Ito et al., 1991).
Safety And Hazards
properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-6-2-3-8-10-7(9(12)13)5-11(8)4-6;/h2-5H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLNVUVYSAZFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride | |
CAS RN |
2060034-47-9 |
Source
|
Record name | 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.